![molecular formula C13H7Cl2NO4 B11717827 (2,4-dichlorophenyl) 4-nitrobenzoate CAS No. 5432-69-9](/img/structure/B11717827.png)
(2,4-dichlorophenyl) 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dichlorophenyl) 4-nitrobenzoate is an organic compound with the molecular formula C13H7Cl2NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dichlorophenyl group, and the hydrogen atom of the benzene ring is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and automated systems can further improve the scalability and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-dichlorophenyl) 4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrobenzoic acid and 2,4-dichlorophenol in the presence of acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: (2,4-dichlorophenyl) 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2,4-dichlorophenol
Wissenschaftliche Forschungsanwendungen
(2,4-dichlorophenyl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of (2,4-dichlorophenyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond can be hydrolyzed to release 4-nitrobenzoic acid and 2,4-dichlorophenol, which may exert their effects through different pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichlorophenyl 3-nitrobenzoate
- 2,4-dichlorophenyl 2-methyl-3-nitrobenzoate
- 2,4-dichlorophenyl 3-methoxycarbonyl-4-nitrophenyl ether
Uniqueness
(2,4-dichlorophenyl) 4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5432-69-9 |
---|---|
Molekularformel |
C13H7Cl2NO4 |
Molekulargewicht |
312.10 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-9-3-6-12(11(15)7-9)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H |
InChI-Schlüssel |
JOLOVOQCEFGUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.